5-Bromo-2,3-dihydro-1H-inden-2-YL acetate
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Overview
Description
5-Bromo-2,3-dihydro-1H-inden-2-YL acetate is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and an acetate group attached to the 2,3-dihydro-1H-inden-2-YL moiety. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate typically involves the bromination of 2,3-dihydro-1H-indene followed by acetylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-Bromo-2,3-dihydro-1H-inden-2-YL acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate involves its interaction with specific molecular targets and pathways. The bromine atom and acetate group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
5-Bromo-2,3-dihydro-1H-indene: Lacks the acetate group, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-inden-2-YL acetate: Lacks the bromine atom, affecting its biological activity and reactivity.
Uniqueness: 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate is unique due to the presence of both the bromine atom and acetate group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1H-inden-2-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLOFGGLMITAEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479853 |
Source
|
Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862135-60-2 |
Source
|
Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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